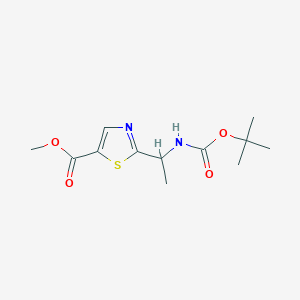

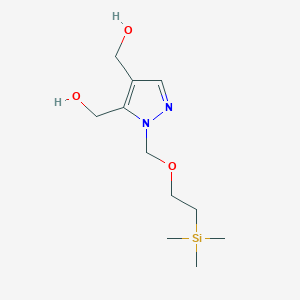

Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate

Übersicht

Beschreibung

“Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate” is a complex organic compound . It is related to 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate”, was obtained via [3+2] cycloaddition . The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the full and unambiguous assignments of the 1H, 13C, 15N, and 77Se-NMR resonances were achieved using standard Bruker software and a combination of standard NMR spectroscopic techniques .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, the amino group in similar compounds is known to be reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound had a yield of 50%, melting point of 196–198 °C, and was characterized by IR and NMR spectroscopy .Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues. These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate” is not available, similar compounds require careful handling. For instance, skin contact with similar compounds should be avoided, and if it occurs, the skin should be washed immediately with copious amounts of water .

Zukünftige Richtungen

The future directions in the study of similar compounds involve extending the work on heterocyclic amino acids containing selenazole and azetidine cores, as it is still a new and potentially relevant field . The synthesized compounds showed promising therapeutic roles, suggesting potential for further exploration and development .

Eigenschaften

IUPAC Name |

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-7(14-11(16)18-12(2,3)4)9-13-6-8(19-9)10(15)17-5/h6-7H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFLJRDMYDURNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8045082.png)

![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8045096.png)

![Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)